(R)-2,2'-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
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Overview
Description
®-2,2’-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of the oxazoline rings: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Coupling of the oxazoline units to the binaphthalene core: This step often involves the use of a coupling reagent such as a phosphine or a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by a base or a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases or catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2,2’-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which ®-2,2’-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves its ability to coordinate to metal centers in catalytic reactions. This coordination induces a chiral environment, which facilitates the formation of enantiomerically enriched products. The molecular targets and pathways involved include various metal catalysts such as palladium, rhodium, and copper complexes.
Comparison with Similar Compounds
Similar Compounds
- ®-2,2’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
- ®-2,2’-Bis(®-4-tert-butyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
Uniqueness
®-2,2’-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its specific steric and electronic properties, which make it particularly effective in inducing high enantioselectivity in catalytic reactions. Its isobutyl groups provide a distinct steric environment that can be fine-tuned for specific applications.
Properties
IUPAC Name |
(4R)-4-(2-methylpropyl)-2-[1-[2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O2/c1-21(2)17-25-19-37-33(35-25)29-15-13-23-9-5-7-11-27(23)31(29)32-28-12-8-6-10-24(28)14-16-30(32)34-36-26(20-38-34)18-22(3)4/h5-16,21-22,25-26H,17-20H2,1-4H3/t25-,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBCFPBAHBCVII-CLJLJLNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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